molecular formula C11H16N2O2 B13519576 3-Nitro-N-pentylaniline CAS No. 918499-57-7

3-Nitro-N-pentylaniline

Cat. No.: B13519576
CAS No.: 918499-57-7
M. Wt: 208.26 g/mol
InChI Key: ZMDIDTIBYBUXIP-UHFFFAOYSA-N
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Description

3-Nitro-N-pentylaniline is an organic compound with the molecular formula C11H16N2O2 It is a derivative of aniline, where the amino group is substituted with a nitro group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-N-pentylaniline typically involves the nitration of N-pentylaniline. The nitration process can be carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-N-pentylaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Nitro-N-pentylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-N-pentylaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as a nucleophile in substitution reactions, forming covalent bonds with target molecules.

Comparison with Similar Compounds

    3-Nitro-N-phenylaniline: Similar structure but with a phenyl group instead of a pentyl chain.

    3-Nitroaniline: Lacks the pentyl substitution, making it less hydrophobic.

    N-pentylaniline: Lacks the nitro group, resulting in different reactivity.

Uniqueness: 3-Nitro-N-pentylaniline is unique due to the presence of both a nitro group and a pentyl chain. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

918499-57-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-nitro-N-pentylaniline

InChI

InChI=1S/C11H16N2O2/c1-2-3-4-8-12-10-6-5-7-11(9-10)13(14)15/h5-7,9,12H,2-4,8H2,1H3

InChI Key

ZMDIDTIBYBUXIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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